trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate
CAS No.:
Cat. No.: VC13580091
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H23NO3 |
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Molecular Weight | 229.32 g/mol |
IUPAC Name | tert-butyl (3S,4R)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C12H23NO3/c1-9-6-7-13(8-12(9,5)15)10(14)16-11(2,3)4/h9,15H,6-8H2,1-5H3/t9-,12-/m1/s1 |
Standard InChI Key | FBDBUQWAAYRPBZ-BXKDBHETSA-N |
Isomeric SMILES | C[C@@H]1CCN(C[C@@]1(C)O)C(=O)OC(C)(C)C |
SMILES | CC1CCN(CC1(C)O)C(=O)OC(C)(C)C |
Canonical SMILES | CC1CCN(CC1(C)O)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a six-membered piperidine ring with substituents at positions 1, 3, and 4 (Figure 1):
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Position 1: tert-Butyl carbamate (Boc) group.
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Position 3: Hydroxyl (-OH) and methyl (-CH₃) groups.
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Position 4: Methyl (-CH₃) group.
The trans configuration arises from the (3S,4R) stereochemistry, placing the hydroxyl and C4 methyl groups on opposite sides of the ring .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₂₃NO₃ | |
Molecular Weight | 229.32 g/mol | |
SMILES | CC(C)(C)OC(=O)N1CC@@HC@@HC1 | |
Boiling Point | Not reported | |
Storage Temperature | Ambient (20–25°C) |
Synthetic Routes
Boc Protection of Piperidine Derivatives
A common strategy involves introducing the tert-butyl carbamate group to a preformed piperidine scaffold. For example:
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Starting Material: 3-Hydroxy-3,4-dimethylpiperidine.
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Reagents: Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on Boc₂O, yielding the protected amine .
Asymmetric Synthesis
Chiral resolution or catalytic asymmetric methods ensure the (3S,4R)-configuration:
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Chiral Auxiliaries: Use of (R)- or (S)-proline derivatives to control stereochemistry during ring formation .
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Enzymatic Resolution: Lipases or esterases selectively hydrolyze enantiomers.
Table 2: Optimization of Epoxidation for Piperidine Synthesis
Oxidizing Agent | Acid Catalyst | Solvent | Yield (%) |
---|---|---|---|
m-CPBA | TFA | CH₂Cl₂ | 86 |
H₂O₂ | H₂SO₄ | EtOH | 45 |
Ozone | - | CH₃CN | 32 |
Physical and Chemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in chloroform .
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Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions due to the Boc group .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.32 (d, J = 6.8 Hz, 3H, C4-CH₃), 1.28 (s, 3H, C3-CH₃), 3.65 (m, 1H, C3-H), 3.20 (m, 2H, N-CH₂) .
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IR (KBr): 3420 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O), 1150 cm⁻¹ (C-O) .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound serves as a precursor for:
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Kinase Inhibitors: Functionalization at C3 and C4 enhances binding to ATP pockets.
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Antimicrobial Agents: Methyl and hydroxyl groups improve membrane permeability .
Chiral Building Block
Its rigid piperidine scaffold and stereocenters enable asymmetric synthesis of:
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